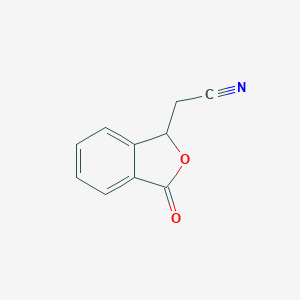

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety and a 3-oxo-1,3-dihydro-isobenzofuran ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile typically involves the reaction of phthalic anhydride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted isobenzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions—oxidation, reduction, and substitution—makes it versatile for creating diverse chemical compounds.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Sodium hydride |

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its unique functional groups allow it to interact with biological targets effectively.

Case Studies

-

Antimicrobial Activity Study

- A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations.

-

Anticancer Research

- In vitro studies on cancer cell lines demonstrated that compounds derived from this compound could inhibit cell division and induce apoptosis.

Mecanismo De Acción

The mechanism of action of (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is primarily based on its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with enzymes or receptors, while the isobenzofuran ring can participate in π-π interactions. These interactions can modulate the activity of various molecular pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-phenethylamino: Similar structure but with a phenethylamino group instead of a nitrile group.

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-phosphonic acid dimethyl ester: Contains a phosphonic acid ester group.

Uniqueness: (3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential biological activity compared to other isobenzofuran derivatives. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

(3-Oxo-1,3-dihydro-isobenzofuran-1-YL)-acetonitrile is a compound belonging to the class of isobenzofuran derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities.

Overview of Isobenzofuran Derivatives

Isobenzofuran derivatives, particularly those functionalized at the C-3 position, have been noted for their significant biological activities. These compounds often exhibit properties such as antioxidant, antifungal, and anticancer effects. The presence of the isobenzofuran moiety allows for various interactions with biological targets, making them a focal point in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that derivatives of isobenzofuran can inhibit the proliferation of cancer cell lines. For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were evaluated against U937 (lymphoma) and K562 (myeloid leukemia) cell lines using the MTT cytotoxicity assay. Notably, certain derivatives exhibited over 90% inhibition of cell viability at concentrations as low as 100 µM .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | K562 | 2.79 |

| Compound 18 | K562 | 1.71 |

| Etoposide (VP16) | K562 | 7.06 |

| Compound 16 | U937 | 62.97 |

| Compound 18 | U937 | 46.63 |

These findings suggest that this compound and its analogs could serve as promising candidates for further development in cancer therapeutics.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an essential enzyme involved in melanin biosynthesis and has implications in various dermatological conditions. Research indicates that certain isobenzofuran derivatives can inhibit tyrosinase activity in a concentration-dependent manner .

Table 2: Tyrosinase Inhibition Potency of Selected Compounds

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Phthalaldehydic acid | 85% |

| 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | 90% |

The structural characteristics of these compounds facilitate their interaction with the copper atoms in the active site of tyrosinase, similar to known inhibitors like kojic acid .

Propiedades

IUPAC Name |

2-(3-oxo-1H-2-benzofuran-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLLUFNSKWOZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570739 |

Source

|

| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18327-98-5 |

Source

|

| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.